Methyl 4-(2-(3-(3-phenylpropyl)ureido)ethyl)piperazine-1-carboxylate
Description
Methyl 4-(2-(3-(3-phenylpropyl)ureido)ethyl)piperazine-1-carboxylate is a piperazine-derived compound characterized by a ureidoethyl linker bridging the piperazine core and a 3-phenylpropyl substituent. The methyl carboxylate group at the 1-position of the piperazine ring enhances metabolic stability compared to bulkier esters or amides, while the ureido moiety may influence hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
methyl 4-[2-(3-phenylpropylcarbamoylamino)ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3/c1-25-18(24)22-14-12-21(13-15-22)11-10-20-17(23)19-9-5-8-16-6-3-2-4-7-16/h2-4,6-7H,5,8-15H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEWNCTZUPXCIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CCNC(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(3-(3-phenylpropyl)ureido)ethyl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the ureido group and the phenylpropyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(3-(3-phenylpropyl)ureido)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 4-(2-(3-(3-phenylpropyl)ureido)ethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(3-(3-phenylpropyl)ureido)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Table 1: Key Structural Analogs and Their Modifications
Pharmacological and Binding Affinity Comparisons
- Dopamine/Serotonin Transporter Affinity: The diphenylmethoxyethyl analog (Ki = 0.79 nM at dopamine transporter site 1) exhibits higher affinity than the ureidoethyl compound, suggesting that the methoxy group enhances binding to monoamine transporters . In contrast, the ureidoethyl linker may prioritize interactions with alternative targets, such as ion channels or enzymes. Cocaine analogs like RTI-55 (Ki = 0.76 nM) demonstrate comparable affinity to the diphenylmethoxyethyl derivative, highlighting the importance of lipophilic substituents for transporter binding .
Synthetic Accessibility :
Target Selectivity and Functional Outcomes
- Neurotransmitter Transporters: Piperazine derivatives with 3-phenylpropyl groups (e.g., and ) consistently target dopamine and serotonin transporters. However, substituents on the linker (e.g., ureido vs. methoxy) dictate site-specific binding. For example, diphenylmethoxyethyl analogs bind preferentially to the dopamine transporter’s amino-terminal domain, while ureidoethyl groups may interact with mid-region helices .
- Therapeutic Indications: Omecamtiv mecarbil’s fluorophenyl-pyridinyl structure confers cardiac myosin activation, whereas imidazopyridazine-containing analogs () are explored for kinase inhibition in pain management . The title compound’s ureidoethyl-piperazine scaffold remains underexplored but may align with anticancer or antinociceptive activities observed in related ureido derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
